molecular formula C9H8N6 B6748177 1-(2H-tetrazol-5-ylmethyl)benzimidazole

1-(2H-tetrazol-5-ylmethyl)benzimidazole

Cat. No.: B6748177
M. Wt: 200.20 g/mol
InChI Key: IKDMBSDNWQZGQO-UHFFFAOYSA-N
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Description

1-(2H-tetrazol-5-ylmethyl)benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and tetrazole Benzimidazole is known for its wide range of biological activities, while tetrazole is often used in medicinal chemistry for its bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-tetrazol-5-ylmethyl)benzimidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-tetrazol-5-ylmethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2H-tetrazol-5-ylmethyl)benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the tetrazole group can enhance binding affinity and specificity . This dual functionality makes it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combined structural features, which provide a unique balance of stability, bioavailability, and biological activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2H-tetrazol-5-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c1-2-4-8-7(3-1)10-6-15(8)5-9-11-13-14-12-9/h1-4,6H,5H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDMBSDNWQZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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